molecular formula C20H30N2O3 B2936402 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034324-64-4

2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2936402
CAS RN: 2034324-64-4
M. Wt: 346.471
InChI Key: OAUVQYDIMWIUHK-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The tetrahydro-2H-pyran-4-yl moiety is a six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The piperidine ring and the tetrahydro-2H-pyran-4-yl group are both cyclic structures, which can contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide group, the ether group (in the phenoxy moiety), and the secondary amine in the piperidine ring . These functional groups could potentially undergo a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the ether group could impact its solubility in various solvents .

Scientific Research Applications

Gastric Acid Antisecretory Activity

A study by Ueda et al. (1991) explores the synthesis of compounds related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide and their gastric acid antisecretory activity. The research highlights the potential use of these compounds in treating conditions related to gastric acid secretion (Ueda et al., 1991).

Synthesis of Functionalized Pyridines

Mekheimer et al. (1997) discuss the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which involve a compound similar to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide. This study demonstrates the versatility of such compounds in synthesizing various pyridine derivatives (Mekheimer et al., 1997).

PET Ligand for CB1 Receptors

Kumar et al. (2004) synthesized a compound structurally related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide for potential use as a PET ligand for CB1 receptors. This highlights its application in neuroimaging and the study of neurological disorders (Kumar et al., 2004).

Synthesis of Functionalized Piperidones

Jao et al. (1996) conducted a study on the addition-rearrangement reactions involving compounds related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide, leading to the synthesis of functionalized 2-piperidones. This research contributes to the development of new synthetic pathways in medicinal chemistry (Jao et al., 1996).

Antinociceptive Activity and Opioid Receptor Profiles

Bays et al. (1989) explore the antinociceptive activity and opioid receptor profiles of phenols derived from structures similar to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide. This indicates potential applications in pain management and the study of opioid receptors (Bays et al., 1989).

Synthesis of Phenolic Compounds

A study by Vardanyan (2018) discusses the synthesis of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which are structurally related to 2-phenoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide. The research contributes to the understanding of the synthesis and pharmacological properties of these compounds (Vardanyan, 2018).

properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16(25-19-5-3-2-4-6-19)20(23)21-15-17-7-11-22(12-8-17)18-9-13-24-14-10-18/h2-6,16-18H,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUVQYDIMWIUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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